![molecular formula C7H16N2O2 B1414675 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1020932-71-1](/img/structure/B1414675.png)
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Overview
Description
“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is a chemical compound . It is related to “2-Dimethylaminoethyl acrylate”, an unsaturated carboxylic acid ester having a tertiary amino group .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is represented by the InChI code1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3
. Physical And Chemical Properties Analysis
“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” has a molecular weight of 160.22 . It is a liquid at room temperature .Scientific Research Applications
Gene Delivery
This compound, due to its positive charge, can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA, making it useful for gene delivery applications .
Ocular Drug Delivery
It can interact with the mucosal gel layer of a mucosal membrane. This property allows it to be used in ocular drug delivery systems, such as a crosslinked nanogel loaded with pilocarpine hydrochloride for eye treatments .
Anticancer Therapy
The thermosensitive and crosslinked nanogel form of this compound has been exploited in anticancer therapy as a drug delivery system for chemotherapeutic agents like doxorubicin .
Polymer Production
It is commonly used in the production of cationic polymers that serve as flocculants, coagulants, dispersants, and stabilizers in various industrial processes .
Block Copolymer Synthesis
The compound can be used as a macro chain transfer agent in the synthesis of block copolymers, which have applications in creating stable latices for coatings and other materials .
Biocompatible Material Modification
It can be modified with poly(ethylene glycol) (PEG) to create amphiphilic block copolymers for biocompatible materials, utilizing efficient azide–alkyne “click” chemistry .
Temperature-responsive Materials
The compound can be used to synthesize star-shaped polymers that are temperature-responsive, which have potential applications in smart materials and sensors .
Stimuli-responsive Polymersomes
It forms part of a block copolymer that can create aggregates precipitating at higher temperatures due to the low critical solution temperature (LCST) property, useful in drug delivery and controlled release systems .
Safety And Hazards
“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if swallowed, fatal if inhaled, causes skin irritation, and may cause an allergic skin reaction .
properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNQGOAGVDAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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